(-)-Taxifolin

Chiral Chromatography Analytical Chemistry Quality Control

Substituting taxifolin stereoisomers causes irreproducible results. (-)-Taxifolin (CAS 111003-33-9), the (2S,3S)-enantiomer, is a defined chiral reference standard that eliminates this risk. • Chiral HPLC/SFC reference standard for peak identification & system suitability; ≥98% purity. • Stereospecific negative control for (+)-taxifolin in enzyme assays (e.g., bacterial CHI). • Collagenase inhibitor (IC50 193.3 μM) for in vitro antifibrotic research. Supplied with full characterization; ships globally.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 111003-33-9
Cat. No. B1214235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Taxifolin
CAS111003-33-9
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
InChIInChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1
InChIKeyCXQWRCVTCMQVQX-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Taxifolin: Procurement & Structural Profile


(-)-Taxifolin (CAS 111003-33-9), also known as (-)-Dihydroquercetin, is the (2S,3S)-stereoisomer of the flavonoid taxifolin and the enantiomer of the more commonly studied (+)-taxifolin . It is a naturally occurring dihydroflavonol reported in various plant species, including Acer mandshuricum and Bauhinia purpurea . As a single, defined stereoisomer, it is distinct from both its enantiomer and the racemic mixture [1]. This compound is primarily procured for research applications focusing on stereospecific biochemical interactions, such as enzyme inhibition and metabolic pathway analysis, and serves as a critical reference standard for chiral chromatography method development and validation [2].

(-)-Taxifolin: Why Substitution Fails


The assumption that taxifolin stereoisomers are interchangeable is a critical error in experimental design and procurement. The biological activity of taxifolin is highly stereospecific, and substituting the (2S,3S)-configured (-)-taxifolin with its (2R,3R)-enantiomer (+)-taxifolin or a racemic mixture will lead to divergent and irreproducible results . (-)-Taxifolin is explicitly characterized as the 'less active isomer' in several key biochemical assays compared to (+)-taxifolin . Furthermore, enzyme systems exhibit strict stereospecificity; for instance, the bacterial chalcone isomerase (CHI) from *Eubacterium ramulus* specifically binds and catalyzes the conversion of (+)-taxifolin, demonstrating a precise molecular recognition that (-)-taxifolin does not fulfill [1]. Using a non-specific mixture or the wrong enantiomer will obscure structure-activity relationships, confound metabolic studies, and invalidate the development of robust analytical methods that require defined chiral reference standards [2].

(-)-Taxifolin: Quantitative Evidence Guide


Chiral Purity vs. Racemic Mixtures

Commercial (-)-taxifolin is supplied with a specified HPLC purity of ≥98% . While this is a common specification for many flavonoids, the critical differentiating factor for this specific product is its defined stereochemistry. In contrast, other commercially available taxifolin products are marketed as racemic mixtures (e.g., CAS 24198-97-8) or as the (+)-enantiomer, which has a specific optical rotation of +42° to +48° . Procuring the (-)-enantiomer with a defined specific rotation is essential for establishing chiral identity and ensuring batch-to-batch consistency in studies requiring a single stereoisomer.

Chiral Chromatography Analytical Chemistry Quality Control

Collagenase Inhibition vs. Trifolirhizin

(-)-Taxifolin demonstrates inhibitory activity against collagenase with an IC50 of 193.3 μM . This places its potency in the context of other natural product collagenase inhibitors. For instance, the isoflavonoid trifolirhizin exhibits significantly lower potency, with a reported IC50 of 506 μM against collagenase, making (-)-taxifolin approximately 2.6 times more potent in this assay . This direct comparison highlights a quantifiable advantage in selecting (-)-taxifolin over trifolirhizin for research focusing on collagenase-mediated fibrosis models.

Antifibrotic Collagenase IC50

Bioavailability Enhancement by Nano-micelles

A fundamental limitation for in vivo applications of taxifolin is its extremely low oral bioavailability. Studies in rats report absolute oral bioavailability values for unformulated taxifolin as low as 0.17% and 0.49% [1][2]. This poor systemic exposure necessitates advanced formulation strategies. Direct comparative data shows that a nano-micelle formulation (TAX@pro-glycymicelles) can improve the oral bioavailability of taxifolin by approximately 32.1% compared to the unformulated ('bare') compound in rats [3]. This is a quantifiable benchmark for the performance increase required to achieve meaningful in vivo exposure, establishing a clear differentiation between the native compound and formulated versions.

Pharmacokinetics Bioavailability Drug Delivery

Stereospecific CHI Binding: (+)-Taxifolin

Crystallographic studies provide direct molecular evidence of stereospecific enzyme-substrate interactions. The bacterial chalcone isomerase (CHI) from *Eubacterium ramulus* was co-crystallized with its substrate, (+)-taxifolin, at a resolution of 2.15 Å, revealing a well-defined binding pose [1]. This enzyme catalyzes the stereospecific conversion of (+)-taxifolin to alphitonin [2]. The inactive enzyme mutant (His33Ala) also binds (+)-taxifolin, confirming the structural basis for this interaction. (-)-Taxifolin, possessing the opposite (2S,3S) stereochemistry, does not serve as a substrate for this enzyme. This demonstrates a clear, mechanistic differentiation at the protein level, validating the need for the correct enantiomer in biochemical assays.

Enzymology X-ray Crystallography Gut Microbiota

(-)-Taxifolin Research Applications


Chiral Method Development & Validation

The primary utility of (-)-taxifolin lies in its role as a defined chiral reference standard. Its ≥98% purity and specific stereochemistry make it an essential tool for developing and validating chiral HPLC or SFC methods to separate and quantify taxifolin enantiomers in natural product extracts or pharmaceutical formulations . Using a single, well-characterized enantiomer is critical for accurate peak identification and establishing system suitability parameters, which cannot be reliably achieved with a racemic mixture.

Stereospecific Enzyme-Substrate Studies

This compound is ideally suited for biochemical research investigating stereospecific interactions, such as those with bacterial chalcone isomerase (CHI) [1]. As a distinct enantiomer, it can be used as a negative control in assays with (+)-taxifolin to confirm stereospecific activity or to probe the chiral recognition elements of other flavonoid-metabolizing enzymes. Its use eliminates the confounding variable of mixed stereoisomers, enabling precise determination of kinetic parameters and structure-activity relationships.

In Vitro Antifibrotic Screening

(-)-Taxifolin is a relevant compound for in vitro antifibrotic research, given its demonstrated collagenase inhibitory activity (IC50 = 193.3 μM) . It serves as a viable, well-characterized tool compound or a starting point for medicinal chemistry in projects focused on matrix metalloproteinase inhibition and tissue remodeling. Its potency relative to other natural products like trifolirhizin provides a useful benchmark for screening libraries of novel antifibrotic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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